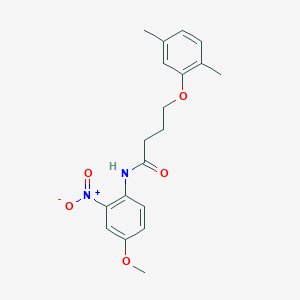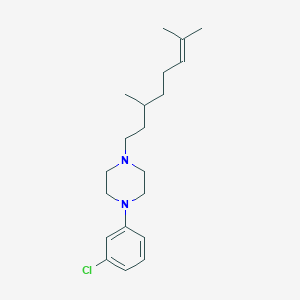
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential use in scientific research.
作用机制
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are activated by serotonin. By binding to these receptors, this compound can modulate the activity of downstream signaling pathways, leading to changes in cellular function and behavior. This compound also has affinity for other serotonin receptors, including the 5-HT1B, 5-HT1D, and 5-HT7 receptors, although its effects at these receptors are less well understood.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and pain perception. It can also affect mood, cognition, and anxiety, although the exact nature of these effects is still being studied. This compound has been shown to have a biphasic dose-response curve, with low doses producing stimulant-like effects and higher doses producing sedative-like effects.
实验室实验的优点和局限性
One advantage of using 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine in lab experiments is its well-characterized pharmacology. Its effects on the serotonin system have been extensively studied, and it is relatively easy to administer and measure. However, one limitation of using this compound is its potential for off-target effects, as it can bind to other receptors besides the serotonin receptors. Additionally, its biphasic dose-response curve can make it difficult to interpret results at higher doses.
未来方向
There are several future directions for research on 1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine. One area of interest is its potential as a therapeutic agent for psychiatric disorders, such as depression and anxiety. This compound's effects on the serotonin system may make it a useful tool for modulating mood and cognition. Another area of interest is its potential as a tool for studying the role of serotonin in pain perception and thermoregulation. Finally, further research is needed to understand the potential off-target effects of this compound and to develop more selective compounds that can be used to study the serotonin system.
合成方法
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine can be synthesized through a multistep process that involves the reaction of 3-chloroaniline with 3,7-dimethyl-6-octen-1-ol in the presence of an acid catalyst. The resulting intermediate is then reacted with piperazine to yield this compound. The purity of the final product can be improved through recrystallization and chromatography.
科学研究应用
1-(3-chlorophenyl)-4-(3,7-dimethyl-6-octen-1-yl)piperazine has been used extensively in scientific research as a tool to study the serotonin system. It acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been used to study the effects of serotonin on the cardiovascular system, as well as its role in pain perception and thermoregulation.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-(3,7-dimethyloct-6-enyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2/c1-17(2)6-4-7-18(3)10-11-22-12-14-23(15-13-22)20-9-5-8-19(21)16-20/h5-6,8-9,16,18H,4,7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJREHKHXDHXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
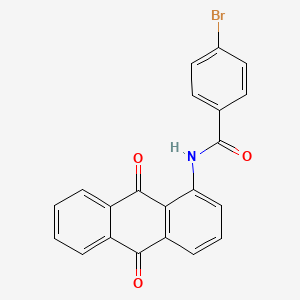
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)
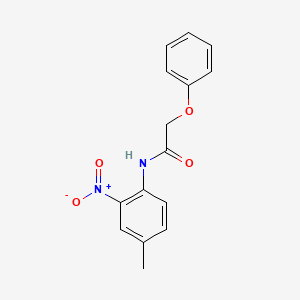
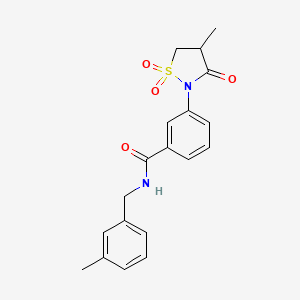
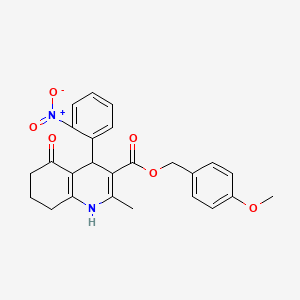
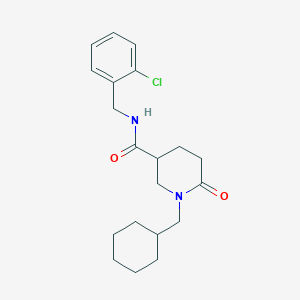
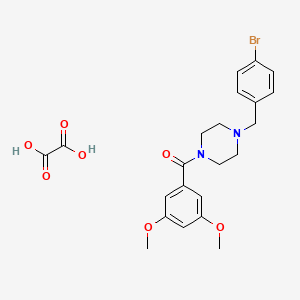
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4975199.png)
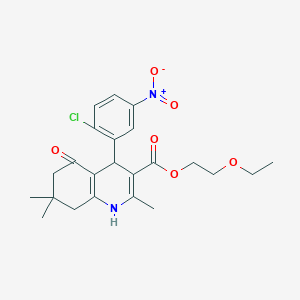
![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4975220.png)
